Structural Differentiation: 4-Isopropoxybenzoyl Substituent Versus Unsubstituted Scaffold
The target compound (MW 339.44 g/mol, formula C20H25N3O2) [1] carries a bulky, lipophilic 4-isopropoxybenzoyl group absent in the commercially available scaffold 3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane (MW 177.25 g/mol, formula C10H15N3) . This substitution adds 162.19 g/mol in molecular weight, introduces a benzamide pharmacophore, and creates a tertiary amide linkage. In related tropane-derived monoamine reuptake inhibitors, the presence of a substituted benzamide at the bridge nitrogen is a critical determinant of receptor subtype selectivity [2].
| Evidence Dimension | Molecular weight and functional group complexity |
|---|---|
| Target Compound Data | 339.44 g/mol; contains 4-isopropoxybenzamide group |
| Comparator Or Baseline | 3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 1823495-83-5): 177.25 g/mol; free base, no benzamide |
| Quantified Difference | +162.19 g/mol; additional hydrogen-bond acceptor and aromatic ring |
| Conditions | Calculated from molecular formulas; structural comparison |
Why This Matters
The distinct molecular recognition surface conferred by the 4-isopropoxybenzoyl group dictates binding to specific biological targets; researchers cannot reproduce target engagement profiles using the unsubstituted scaffold.
- [1] PubChemLite Compound Search, Molecular formula C20H25N3O2, InChIKey SJBIVHSZSSHVGK-CZUORRHYSA-N, accessed 2026-04-30. View Source
- [2] US Patent US6150376A, 'Bi- and tri-cyclic aza compounds and their uses', assigned to Neurosearch A/S, 2000-11-21. View Source
